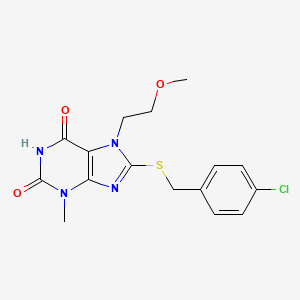

![molecular formula C18H14F2N2OS B2381700 1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one CAS No. 899759-74-1](/img/structure/B2381700.png)

1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one, also known as DFP-10825, is a novel small molecule compound that has garnered attention in the scientific community for its potential use in cancer treatment.

Wissenschaftliche Forschungsanwendungen

Molecular Conformations and Hydrogen Bonding

Research on closely related pyrazole compounds, such as 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, has focused on understanding their molecular conformations and hydrogen bonding. These compounds exhibit varied molecular conformations and hydrogen bonding patterns, which are crucial for their chemical behavior and potential applications (Sagar et al., 2017).

Antimicrobial and Antioxidant Activities

Another study on pyrazole derivatives highlighted the synthesis of new compounds with potential antimicrobial and antioxidant activities. These compounds, including various 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde, exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. Their antibacterial effects were supported by molecular docking studies (Bhat et al., 2016).

Chemoprotective Properties

A study on 1,2-dithiol-3-thiones, a class of compounds related to pyrazoles, demonstrated their chemoprotective properties. These compounds, including variants with pyrazinyl groups, induced NAD(P)H:quinone reductase activity and elevated glutathione levels in cells, enhancing their detoxification potential. This research provides insights into the chemoprotective mechanisms of such compounds (De Long et al., 1986).

Anti-Cancer Potential

Research into pyrazole compounds also includes exploring their potential as anti-cancer agents. A study on two novel pyrazole compounds, including their synthesis, electronic structure, and physico-chemical properties, suggested potential negative responses against human microsomal prostaglandin E synthase 1, indicating their potential use in cancer therapy (Thomas et al., 2019).

Tuberculostatic Activity

Derivatives of pyrazoles have been studied for their tuberculostatic activity. The planarity of these compounds, such as mono- and diesters of 3-(pyrazin-2-ylcarbonyl)dithiocarbazic acid, appears crucial for their effectiveness against Mycobacterium tuberculosis (Szczesio et al., 2011).

Catalytic Applications

A study on amino-functionalized ionic liquids demonstrated their use as catalytically active solvents in the microwave-assisted synthesis of 4H-pyrans derivatives, suggesting potential applications in green chemistry and catalysis (Peng & Song, 2007).

Eigenschaften

IUPAC Name |

1-(3,4-difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2OS/c1-12-2-4-13(5-3-12)11-24-17-18(23)22(9-8-21-17)14-6-7-15(19)16(20)10-14/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEDMZBFCMJQOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-difluorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)

![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)

![N-(2-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2381637.png)